molecular formula C19H28FN3O2 B5627789 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide

Cat. No.: B5627789
M. Wt: 349.4 g/mol
InChI Key: UKJMPOFGOCGRLM-SJORKVTESA-N
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Description

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the benzamide moiety: This can be accomplished through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-({[2-(methylamino)-4-quinazolinyl]amino}methyl)phenyl]benzamide
  • 2-fluoro-N-{[(2R,3S,4R)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl}benzamide

Uniqueness

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the combination of a fluorine atom, a methyl group, and a benzamide moiety. These features contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-12(2)16-10-23(8-7-18(24)21-4)11-17(16)22-19(25)15-6-5-14(20)9-13(15)3/h5-6,9,12,16-17H,7-8,10-11H2,1-4H3,(H,21,24)(H,22,25)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJMPOFGOCGRLM-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2CN(CC2C(C)C)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C(=O)N[C@H]2CN(C[C@@H]2C(C)C)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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